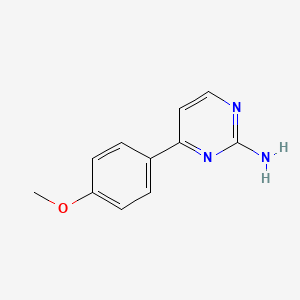

4-(4-Methoxyphenyl)pyrimidin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methoxyphenyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-15-9-4-2-8(3-5-9)10-6-7-13-11(12)14-10/h2-7H,1H3,(H2,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHSMJZASRNAUBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=NC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370693 |

Source

|

| Record name | 4-(4-methoxyphenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99844-02-7 |

Source

|

| Record name | 4-(4-methoxyphenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4-(4-Methoxyphenyl)pyrimidin-2-amine

Abstract: The 2-aminopyrimidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds. This technical guide provides a comprehensive examination of a key derivative, 4-(4-Methoxyphenyl)pyrimidin-2-amine. We will delve into its synthesis, structural characteristics, spectroscopic profile, chemical reactivity, and known biological significance. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile chemical entity.

Introduction: The Significance of the 2-Aminopyrimidine Core

The pyrimidine ring is a fundamental heterocyclic motif found in nature, most notably as a core component of the nucleobases cytosine, thymine, and uracil.[1] Its synthetic derivatives, particularly 2-aminopyrimidines, have garnered immense interest in pharmaceutical research. This class of compounds exhibits a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The 2-aminopyrimidine framework is present in several commercially successful drugs, such as the kinase inhibitors imatinib and palbociclib, underscoring its value as a pharmacophore.[2][3]

This compound serves as a quintessential example of this class, combining the reactive 2-aminopyrimidine core with a methoxy-substituted phenyl ring—a common feature in many bioactive molecules for modulating pharmacokinetic and pharmacodynamic properties. This guide aims to consolidate the current scientific knowledge on this compound, providing both foundational data and field-proven insights into its chemical behavior and potential applications.

Chemical Identity and Physicochemical Properties

Proper characterization begins with a clear identification of the molecule's fundamental properties. This compound is a stable, solid organic compound.[4] Its key identifiers and computed physicochemical properties are summarized below, providing a foundational dataset for experimental design and computational modeling.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Synonyms | 2-Amino-4-(4-methoxyphenyl)pyrimidine | J&K Scientific |

| CAS Number | 99844-02-7 | J&K Scientific |

| Molecular Formula | C₁₁H₁₁N₃O | PubChem |

| Molecular Weight | 201.22 g/mol | PubChem |

| Appearance | White to light yellow powder | ChemicalBook[4] |

| XLogP3 | 2.1 | PubChem |

| Hydrogen Bond Donors | 1 (the -NH₂ group) | PubChem |

| Hydrogen Bond Acceptors | 4 (3 ring nitrogens, 1 ether oxygen) | PubChem |

| SMILES | COC1=CC=C(C=C1)C2=NC(=NC=C2)N | PubChem |

| InChI Key | GHSMJZASRNAUBJ-UHFFFAOYSA-N | PubChem |

Synthesis and Mechanistic Insights

The construction of the 4-aryl-2-aminopyrimidine scaffold is a well-established process in synthetic organic chemistry. The most robust and widely employed method involves the cyclocondensation of a substituted chalcone with a guanidine salt.[5][6]

Principle of Synthesis: The Chalcone Route

The synthesis of this compound is efficiently achieved by reacting 1-(4-methoxyphenyl)-3-arylprop-2-en-1-one (a methoxy-substituted chalcone) with guanidine hydrochloride or nitrate. This reaction is typically catalyzed by a base, such as potassium hydroxide or sodium ethoxide, and is often carried out by refluxing in a polar solvent like ethanol.[5][7]

Causality in Experimental Design: The choice of a strong base is critical as it serves to deprotonate the guanidine, generating the free nucleophilic guanidine base required to attack the chalcone. The chalcone itself is synthesized via a Claisen-Schmidt condensation between 4-methoxyacetophenone and an appropriate benzaldehyde. The α,β-unsaturated ketone system of the chalcone provides the electrophilic centers necessary for the cyclization cascade with the dinucleophilic guanidine.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of 4,6-diaryl-2-aminopyrimidines, adapted for the target molecule.[5][6]

Step 1: Synthesis of 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone)

-

Dissolve 4-methoxyacetophenone (0.01 mol) in ethanol (20 mL).

-

To this solution, add a 20% aqueous solution of sodium hydroxide until the mixture is basic.

-

Add benzaldehyde (0.01 mol) dropwise while stirring continuously at room temperature for 2-3 hours.

-

Allow the reaction mixture to stand overnight, preferably in a refrigerator, to facilitate precipitation.

-

Filter the resulting solid, wash thoroughly with cold water until the washings are neutral, and dry.

-

Recrystallize the crude product from ethanol to yield the pure chalcone.

Step 2: Synthesis of this compound

-

Prepare a solution of sodium ethoxide by dissolving sodium metal (0.02 mol) in absolute ethanol (50 mL).

-

To this solution, add the chalcone (0.01 mol) from Step 1 and guanidine hydrochloride (0.01 mol).

-

Reflux the reaction mixture for 8-10 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it onto crushed ice with stirring.

-

The precipitated solid is filtered, washed with water, and dried.

-

Recrystallize the crude product from ethanol or a suitable solvent mixture to obtain pure this compound.

Self-Validation: The integrity of the protocol is confirmed at each stage. The purity of the intermediate chalcone and the final product should be assessed by melting point determination and TLC. The final structure must be confirmed by spectroscopic methods as detailed in the next section.

Structural Elucidation and Spectroscopic Profile

The definitive identification of this compound relies on a combination of modern spectroscopic techniques. The expected data provides a benchmark for researchers to validate their synthetic products.

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale & Insights |

| ¹H NMR | -NH₂ Protons | δ 5.1 - 5.3 ppm (broad singlet) | These protons are exchangeable with D₂O. The broadness is due to quadrupole broadening and potential hydrogen bonding.[8] |

| Aromatic Protons | δ 6.9 - 8.5 ppm (multiplets/doublets) | Protons on the methoxyphenyl ring will appear as two distinct doublets (AA'BB' system). Pyrimidine ring protons will appear in the downfield aromatic region. | |

| -OCH₃ Protons | δ 3.8 - 4.1 ppm (singlet) | A characteristic sharp singlet integrating to 3 protons, indicative of the methoxy group.[7] | |

| ¹³C NMR | Aromatic Carbons | δ 107 - 165 ppm | Multiple signals corresponding to the carbons of the pyrimidine and phenyl rings. The carbon attached to the methoxy group will be significantly shielded. |

| -OCH₃ Carbon | δ ~55 ppm | A distinct signal for the methoxy carbon.[9] | |

| FTIR | N-H Stretch | 3180 - 3460 cm⁻¹ (two bands) | Asymmetric and symmetric stretching of the primary amine group are characteristic and confirm its presence.[8] |

| N-H Bend | ~1650 cm⁻¹ | In-plane scissoring vibration of the -NH₂ group.[8] | |

| C=N / C=C Stretch | 1500 - 1600 cm⁻¹ | Overlapping bands from the stretching vibrations within the pyrimidine and phenyl rings. | |

| C-O Stretch | 1215 - 1270 cm⁻¹ | Strong, characteristic absorption for the aryl-alkyl ether linkage of the methoxy group.[7][8] | |

| Mass Spec. | Molecular Ion (M+) | m/z = 201 | The molecular ion peak corresponding to the exact mass of C₁₁H₁₁N₃O. |

| Fragmentation | Dependent on method | Under Electron Ionization (EI), fragmentation may involve loss of radicals from the methoxy group (e.g., ·CH₃) or cleavage of the pyrimidine ring.[10] |

Chemical Reactivity and Derivatization Potential

The chemical reactivity of this compound is dictated by the nucleophilic amino group and the electrophilic/nucleophilic nature of the pyrimidine ring itself. This dual reactivity makes it a valuable intermediate for building more complex molecular architectures.[13]

Reactions at the 2-Amino Group

The primary amine at the C2 position is a potent nucleophile and can undergo a variety of standard amine reactions:

-

Alkylation/Arylation: Reaction with alkyl or aryl halides can introduce substituents on the amino group.

-

Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding amides.

-

Sulfonylation: Reaction with sulfonyl chlorides produces sulfonamides.

-

Coordination Chemistry: The amino group, along with the ring nitrogens, can act as a ligand to coordinate with metal centers.[14]

Reactions Involving the Pyrimidine Ring

The pyrimidine ring can undergo electrophilic or nucleophilic substitution, although this is less common than reactions at the amino group. Direct C-H functionalization strategies are an emerging area for modifying the pyrimidine core.[15]

Caption: Key derivatization pathways for this compound.

Biological Significance and Therapeutic Potential

The true value of this compound for drug development professionals lies in its role as a key building block for potent therapeutic agents. The 2-aminopyrimidine scaffold is a known "hinge-binder" for many protein kinases, making it a privileged fragment in the design of kinase inhibitors for oncology.[3]

-

Anticancer Activity: Numerous derivatives have been explored as anticancer agents. The phenylaminopyrimidine core is central to the activity of Gleevec (Imatinib), a highly successful tyrosine kinase inhibitor.[2][3] The methoxyphenyl group often enhances activity and can improve metabolic stability.

-

Antimicrobial Properties: The 2-aminopyrimidine class has demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[1][16] The structural versatility allows for modifications to optimize potency and overcome resistance.

-

Enzyme Inhibition: Beyond kinases, these derivatives have been identified as potent inhibitors of other enzymes. For example, certain 2-aminopyrimidines show excellent inhibitory activity against β-glucuronidase, an enzyme linked to conditions like colon cancer.[2][17]

-

Diverse Applications: The scaffold has been utilized to develop agents with anti-inflammatory, antiviral, antimalarial, and antidiabetic properties, highlighting its incredible versatility.[1][2]

Conclusion

This compound is more than a simple chemical compound; it is a versatile and powerful platform for chemical synthesis and drug discovery. Its straightforward synthesis, well-defined spectroscopic characteristics, and predictable reactivity make it an ideal starting material for creating diverse chemical libraries. The proven track record of the 2-aminopyrimidine core in clinically successful drugs provides a strong rationale for its continued exploration. Future research will likely focus on developing novel, site-selective functionalization methods for the pyrimidine ring and exploring new biological targets for its derivatives, further cementing its role in the advancement of medicinal chemistry.

References

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology: Journal of Advanced Research, 4(2), 1-5. Available at: [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. Available at: [Link]

-

A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Koroleva, E. V., Gusak, K. N., & Ignatovich, Z. V. (2010). Synthesis and applications of 2-aminopyrimidine derivatives as key intermediates in chemical synthesis of biomolecules. Russian Chemical Reviews, 79(8), 655–682. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Beyond the Lab: Exploring the Diverse Biological Activities of 2-Aminopyrimidine Derivatives. Available at: [Link]

-

SpectraBase. (n.d.). 2-Amino-4,6-dimethyl-pyrimidine. Available at: [Link]

-

Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. Available at: [Link]

-

Matulková, I., et al. (2021). Single Crystal X-Ray Structure Determination and Vibrational Spectroscopy of 2-Aminopyrimidinium Hydrogen Trioxofluorophosphate and bis(2-Aminopyrimidinium) Trioxofluorophosphate. Molecules, 26(11), 3333. Available at: [Link]

-

The Royal Society of Chemistry. (2015). Supporting information. Available at: [Link]

-

ResearchGate. (n.d.). 2-Aminopyrimidine derivatives as anticancer drugs. Available at: [Link]

-

Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. Available at: [Link]

-

ResearchGate. (n.d.). Micro-FTIR (ATR) and micro-Raman spectra of bis(2-aminopyrimidinium)... Available at: [Link]

-

Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Semantic Scholar. Available at: [Link]

-

Khan, A., et al. (2021). The crystal structure of 4-(3-bromophenyl)pyrimidin-2-amine, C10H8BrN3. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Available at: [Link]

-

Synthesis and biological evaluation of 4,6-diaryl substituted-4,5-dihydro-2-amino pyrimidines. (n.d.). International Journal of PharmTech Research. Available at: [Link]

-

SpectraBase. (n.d.). N-(4-Methoxyphenyl)pyridin-2-amine. Available at: [Link]

-

Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Journal of the Indian Chemical Society. Available at: [Link]

-

Andreu, P. L., et al. (1990). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). Journal of the Chemical Society, Dalton Transactions, 2201-2206. Available at: [Link]

-

Preprints.org. (n.d.). SYNTHESIS OF THE PYRENE DERIVATIVE The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. Available at: [Link]

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Available at: [Link]

-

ResearchGate. (n.d.). 4-(4-Methoxyphenyl)-6-phenylpyrimidin-2-amine. Available at: [Link]

-

Baxendale Group. (2005). Formation of 4-Aminopyrimidines via the Trimerization of Nitriles Using Focused Microwave Heating. Journal of Combinatorial Chemistry, 7(3), 485. Available at: [Link]

-

ResearchGate. (2016). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF PYRIMIDINES FROM CHALCONES. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

ACS Publications. (n.d.). Monomer Synthesis. Methylation of 2-Aminopyrimidine 1. Available at: [Link]

-

ResearchGate. (n.d.). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Available at: [Link]

-

Journal of the American Chemical Society. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Available at: [Link]

-

Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile. (n.d.). Acta Crystallographica Section E. Available at: [Link]

-

ResearchGate. (n.d.). Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate. Available at: [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

-

PubChem. (n.d.). 2-Aminopyrimidine. Available at: [Link]

-

Zhao, Q.-H., Li, L.-N., & Wang, K.-M. (2009). 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1852. Available at: [Link]

-

ResearchGate. (n.d.). 2-Chloropyrimidin-4-amine. Available at: [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Aminopyrimidine | 109-12-6 [chemicalbook.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. ijpsonline.com [ijpsonline.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. ijirset.com [ijirset.com]

- 9. rsc.org [rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. nbinno.com [nbinno.com]

- 17. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 2-Amino-4-(4-methoxyphenyl)pyrimidine

This guide provides a comprehensive, technically-grounded framework for the structural elucidation of 2-Amino-4-(4-methoxyphenyl)pyrimidine, a heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science.[1] Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to offer a self-validating, logical workflow rooted in established analytical principles. We will explore the synthesis and a multi-technique spectroscopic approach, ensuring a high degree of confidence in the final structural assignment.

Strategic Synthesis: The Foundation of Elucidation

The journey to structural confirmation begins with a robust and well-characterized synthesis. For 2-aminopyrimidine derivatives, a common and effective route is the condensation of a chalcone with guanidine hydrochloride.[2][3][4][5] This approach provides a reliable method to obtain the target molecule.

Synthetic Protocol: Guanidine-Mediated Cyclization

A widely adopted method involves the reaction of 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (a chalcone) with guanidine hydrochloride in the presence of a strong base.[2][6]

Step-by-Step Protocol:

-

Chalcone Preparation: The precursor chalcone is typically synthesized via a Claisen-Schmidt condensation between 4-methoxyacetophenone and benzaldehyde.

-

Reaction Setup: A mixture of the chalcone (1.0 mmol) and guanidine hydrochloride (3.0 mmol) is refluxed in ethanol (10 mL).

-

Base Addition: 4 mL of 50% potassium hydroxide solution is added to the mixture to facilitate the reaction.[2]

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase, such as ethanol.[2]

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

Isolation and Purification: The resulting precipitate is collected by filtration, washed with cold water, and recrystallized from ethanol to yield the purified 2-Amino-4-(4-methoxyphenyl)pyrimidine.[2]

Spectroscopic Analysis: A Multi-Faceted Approach to Structure Confirmation

With the target compound synthesized, a suite of spectroscopic techniques is employed to piece together its molecular architecture. This multi-pronged approach ensures that the structural assignment is robust and self-validating.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is an invaluable first step in the characterization process, providing a quick and effective means of identifying the principal functional groups within the molecule.[7][8]

Expected Vibrational Frequencies:

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Significance |

| Amino (N-H) | Asymmetric & Symmetric Stretching | 3456-3182[9][10] | Confirms the presence of the primary amino group. |

| Aromatic (C-H) | Stretching | ~2960[10] | Indicates the presence of the aromatic rings. |

| Amino (N-H) | In-plane Bending | ~1648[10] | Further evidence for the primary amino group. |

| Pyrimidine Ring (C=N) | Stretching | 1600-1650[7] | Characteristic of the pyrimidine ring system. |

| C-N | Stretching | 1200-1350[7] | Corresponds to the bond between the amino group and the pyrimidine ring. |

Experimental Protocol:

-

Sample Preparation: A small amount of the dried sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.

-

Data Acquisition: The FTIR spectrum is recorded over a range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

¹H and ¹³C NMR spectroscopy, along with two-dimensional techniques, are the cornerstones of structural elucidation, providing detailed information about the connectivity of atoms.

Proton NMR provides information on the number of different types of protons and their neighboring environments.

Predicted ¹H NMR Spectral Data:

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -NH₂ | 5.1-5.3[9] | Singlet (broad) | 2H | The amino protons are typically broad and their chemical shift can be solvent-dependent. |

| H-5 (pyrimidine) | ~7.6[9] | Singlet | 1H | The lone proton on the pyrimidine ring. |

| Aromatic (methoxyphenyl) | 6.5-8.0[9] | Multiplet | 4H | Protons of the 4-methoxyphenyl group. |

| -OCH₃ | ~3.9[9] | Singlet | 3H | The three equivalent protons of the methoxy group. |

Experimental Protocol:

-

Sample Preparation: Approximately 10 mg of the sample is dissolved in 0.5 mL of a deuterated solvent such as CDCl₃ or DMSO-d₆, containing tetramethylsilane (TMS) as an internal standard.[9][11]

-

Data Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer.[11]

Carbon NMR provides a count of the unique carbon environments in the molecule.

Predicted ¹³C NMR Spectral Data:

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 (pyrimidine) | 155.0-157.9[12] | Carbon attached to two nitrogen atoms. |

| C4 (pyrimidine) | 161.4-164.8[12] | Carbon attached to the methoxyphenyl group and a nitrogen atom. |

| C6 (pyrimidine) | 149.2-156.6[12] | Carbon atom in the pyrimidine ring. |

| C5 (pyrimidine) | 93.5-117.3[12] | Carbon atom bonded to a hydrogen. |

| Aromatic (methoxyphenyl) | 114-161 | Typical range for substituted benzene rings. |

| -OCH₃ | ~55 | Common chemical shift for a methoxy carbon. |

Experimental Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Data Acquisition: The ¹³C NMR spectrum is acquired on the same spectrometer, often requiring a larger number of scans for adequate signal-to-noise.

To definitively connect the proton and carbon signals, two-dimensional NMR experiments are essential.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons they are attached to.[13][14][15] For instance, the signal for the H-5 proton in the ¹H NMR spectrum will show a correlation to the C-5 carbon signal in the ¹³C NMR spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away.[12][13][14] This is crucial for establishing the connectivity across the molecule. For example, the methoxy protons should show a correlation to the carbon of the methoxyphenyl ring to which the oxygen is attached.

Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns.

Expected Mass Spectral Data:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 2-Amino-4-(4-methoxyphenyl)pyrimidine (C₁₁H₁₁N₃O), which is 201.23 g/mol .

-

Fragmentation: Common fragmentation pathways for pyrimidines can involve the loss of small neutral molecules from substituents or cleavage of the pyrimidine ring.[16]

Experimental Protocol (Electron Ionization - Mass Spectrometry):

-

Ionization: The sample is ionized using an electron beam (typically 70 eV).[16]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

Definitive Confirmation: X-ray Crystallography

For an unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray diffraction is the gold standard.[17][18]

Protocol Overview:

-

Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent.

-

Data Collection: The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is collected.[17]

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined and refined.[17]

The successful execution of this protocol provides precise bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

// Nodes for the structure N1 [label="N", shape=plaintext, pos="0,0.866!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C2 [label="C", shape=plaintext, pos="-0.5,0!", fillcolor="#202124", fontcolor="#FFFFFF"]; N3 [label="N", shape=plaintext, pos="0,-0.866!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C4 [label="C", shape=plaintext, pos="1,-0.866!", fillcolor="#202124", fontcolor="#FFFFFF"]; C5 [label="C", shape=plaintext, pos="1.5,0!", fillcolor="#202124", fontcolor="#FFFFFF"]; C6 [label="C", shape=plaintext, pos="1,0.866!", fillcolor="#202124", fontcolor="#FFFFFF"];

// Substituents NH2 [label="NH₂", shape=plaintext, pos="-1.5,0!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PhOMe [label=" ", shape=circle, style=filled, fillcolor="#34A853", pos="1.7,-1.732!", width=1.2, height=1.2]; PhOMe_label [label="4-Methoxyphenyl", shape=plaintext, pos="3.2,-2.2!"];

// Edges for the pyrimidine ring N1 -- C2 -- N3 -- C4 -- C5 -- C6 -- N1;

// Edges for substituents C2 -- NH2; C4 -- PhOMe;

// Hydrogen on C5 H5 [label="H", shape=plaintext, pos="2.5,0!"]; C5 -- H5;

// Caption caption [label="Molecular Structure of 2-Amino-4-(4-methoxyphenyl)pyrimidine", shape=plaintext, pos="1,-3.5!"]; } "Molecular Structure Diagram"

Conclusion

The structural elucidation of 2-Amino-4-(4-methoxyphenyl)pyrimidine is a systematic process that relies on a combination of robust synthesis and a suite of complementary analytical techniques. By integrating data from FTIR, ¹H NMR, ¹³C NMR, 2D NMR, and mass spectrometry, a high degree of confidence in the assigned structure can be achieved. For definitive proof, single-crystal X-ray crystallography provides the ultimate confirmation. This comprehensive approach ensures the scientific integrity required for applications in research and development.

References

-

Synthesis, Spectroscopy and Biological Studies of Chalcone Derived Pyrimidines. Der Pharma Chemica. [Link]

-

Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Semantic Scholar. [Link]

-

Reaction involved in synthesis of pyrimidine derivatives. ResearchGate. [Link]

-

Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. International Journal of Innovative Research in Science, Engineering and Technology. [Link]

-

Synthesis and Anti-Bacterial Activities of a Bis-Chalcone Derived from Thiophene and Its Bis-Cyclized Products. National Institutes of Health. [Link]

-

Synthesis, Spectroscopy and Biological Studies of Chalcone Derived Pyrimidines. Der Pharma Chemica. [Link]

-

Asian Journal of Organic & Medicinal Chemistry. Asian Journal of Organic & Medicinal Chemistry. [Link]

-

FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research. [Link]

-

Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents. PubMed. [Link]

-

Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Link]

-

Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impactfactor. [Link]

-

J C,H correlations in the HMBC NMR spectrum of 7. ResearchGate. [Link]

-

Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. National Institutes of Health. [Link]

-

Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. [Link]

-

2-Amino-4,6-dimethoxypyrimidine. PubChem. [Link]

-

HSQC and HMBC | NMR Core Facility. Columbia University. [Link]

-

FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]

-

X Ray crystallography. PubMed Central. [Link]

-

2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. RSC Publishing. [Link]

- Method for preparing 2-amino-4, 6-dimethoxypyrimidine.

-

Spectrophotometric studies of proton transfer complexes between 2-amino-4-methoxy-6-methyl-pyrimidine and 2-amino-4,6-dimethyl-pyrimidine with 2,6-dichloro-4-nitrophenol in acetonitrile. ResearchGate. [Link]

-

Preparation method of 2-amino-4, 6-dimethoxy pyrimidine. Semantic Scholar. [Link]

-

Synthesis of 2-amino-4-hydroxy-6-methoxy-pyrimidine. PrepChem.com. [Link]

-

Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors. PubMed. [Link]

-

X-ray crystallography. Wikipedia. [Link]

-

2-Amino-4-methylpyrimidine. PubChem. [Link]

-

7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Advances in Polymer Science. [Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

-

Crystal structure of 2-amino-4-(3,5-dibromo-4- hydroxyphenyl). ResearchGate. [Link]

-

2-Methoxy-4-(4-methoxyphenyl)-6-(p-tolyl)pyrimidine - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

2-Amino-4-Methoxypyridine. PubChem. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Anti-Bacterial Activities of a Bis-Chalcone Derived from Thiophene and Its Bis-Cyclized Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. ijirset.com [ijirset.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 18. X-ray crystallography - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical Characteristics of 4-(4-Methoxyphenyl)pyrimidin-2-amine (CAS 99844-02-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methoxyphenyl)pyrimidin-2-amine, registered under CAS number 99844-02-7, is a heterocyclic amine of significant interest in medicinal chemistry and pharmaceutical research. Its pyrimidine core is a prevalent scaffold in numerous biologically active compounds. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, offering a foundational understanding for its application in research and development.

Chemical Identity and Molecular Structure

The structural integrity of a compound is fundamental to its physical and chemical behavior. This compound is characterized by a pyrimidine ring substituted with an amino group at the 2-position and a 4-methoxyphenyl group at the 4-position.

Key Identifiers:

| Identifier | Value |

| CAS Number | 99844-02-7 |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₁₁H₁₁N₃O[1][2] |

| Molecular Weight | 201.22 g/mol [1][2] |

| Canonical SMILES | COC1=CC=C(C=C1)C2=NC(=NC=C2)N[1] |

| InChI Key | GHSMJZASRNAUBJ-UHFFFAOYSA-N[1] |

Synonyms: 2-Amino-4-(4-methoxyphenyl)pyrimidine, 4-(4-methoxyphenyl)-2-pyrimidinamine.[1]

Caption: 2D structure of this compound.

Physicochemical Properties

The physical state and solubility of a compound are critical parameters for its handling, formulation, and biological assessment.

| Property | Value | Source |

| Physical State | Solid[2] | Guidechem |

| Boiling Point | 434.0 ± 47.0 °C at 760 mmHg | Echemi |

| Flash Point | 216.3 ± 29.3 °C | Echemi |

| XLogP3 | 1.5 | PubChem[1] |

| Density | 1.2 ± 0.1 g/cm³ | Echemi |

Note: Some of the listed physical properties may be calculated rather than experimentally determined.

Solubility: Information regarding the experimental solubility of this compound in various solvents is not extensively documented in publicly available literature.[2] For laboratory applications, it is recommended to perform solubility tests in a range of solvents, from nonpolar (e.g., hexanes) to polar aprotic (e.g., DMSO, DMF) and polar protic (e.g., ethanol, methanol), to determine suitable solvent systems for reactions, purification, and analytical characterization.

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of a chemical entity. Below is a summary of expected spectroscopic features for this compound based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the hydrogen environments within the molecule. The expected chemical shifts (δ) in ppm are:

-

Aromatic Protons (methoxyphenyl group): Two doublets are expected in the aromatic region (~6.8-8.0 ppm), corresponding to the ortho and meta protons of the para-substituted phenyl ring.

-

Aromatic Protons (pyrimidine ring): Two doublets are expected in the aromatic region, corresponding to the protons on the pyrimidine ring.

-

Amine Protons (-NH₂): A broad singlet is anticipated, the chemical shift of which can be highly variable depending on the solvent and concentration.

-

Methoxy Protons (-OCH₃): A sharp singlet is expected in the upfield region of the spectrum (~3.8 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the different carbon environments. The anticipated chemical shifts (δ) in ppm are:

-

Aromatic and Heteroaromatic Carbons: Multiple signals are expected in the downfield region (~100-170 ppm).

-

Methoxy Carbon (-OCH₃): A signal is expected in the upfield region (~55 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. Key expected absorption bands (in cm⁻¹) include:

-

N-H Stretching: Primary amines typically show two bands in the region of 3500-3300 cm⁻¹.

-

C-H Stretching (aromatic): Absorptions are expected above 3000 cm⁻¹.

-

C=N and C=C Stretching: Multiple bands are anticipated in the 1650-1450 cm⁻¹ region, characteristic of the pyrimidine and phenyl rings.

-

C-O Stretching (ether): A strong absorption is expected in the 1250-1000 cm⁻¹ region.

-

N-H Bending: A band is expected around 1650-1580 cm⁻¹.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

-

Molecular Ion Peak (M⁺): Expected at m/z = 201.0902 (for the exact mass).

Experimental Protocols

General Procedure for Acquiring Spectroscopic Data

Sample Preparation:

-

For NMR spectroscopy, dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

For IR spectroscopy, the solid sample can be analyzed as a KBr pellet or using an ATR accessory.

-

For mass spectrometry, dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

Sources

The Pyrimidin-2-amine Core: A Privileged Scaffold in Drug Discovery and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

The pyrimidin-2-amine scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of biologically active compounds. Its inherent ability to engage in crucial hydrogen bonding interactions with various protein targets has established it as a "privileged scaffold" in the quest for novel therapeutics. This guide provides a comprehensive exploration of the biological activities of pyrimidin-2-amine derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed in their evaluation. This document is designed to be a valuable resource for professionals engaged in the design and optimization of innovative therapies based on this versatile chemical core.

The Diverse Biological Landscape of Pyrimidin-2-amine Derivatives

The chemical versatility of the pyrimidin-2-amine nucleus allows for substitutions at various positions, leading to a wide spectrum of pharmacological activities. This section will explore the most prominent of these, focusing on anticancer, antimicrobial, and kinase inhibitory actions.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Pyrimidin-2-amine derivatives have demonstrated significant promise as anticancer agents, primarily by inhibiting key enzymes involved in cell cycle progression and signal transduction.[1][2]

A primary mechanism by which these compounds exert their anticancer effects is through the inhibition of protein kinases.[3] Kinases are a class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many cancers. The pyrimidin-2-amine core can mimic the adenine base of ATP, allowing it to bind to the ATP-binding pocket of kinases and block their activity.[3]

Key Kinase Targets:

-

Cyclin-Dependent Kinases (CDKs): CDKs are central regulators of the cell cycle.[4] Derivatives of pyrimidin-2-amine have been shown to be potent inhibitors of CDKs, particularly CDK2, leading to cell cycle arrest and apoptosis.[4]

-

Polo-like Kinase 4 (PLK4): PLK4 is a master regulator of centriole duplication, a process essential for proper cell division.[5] Inhibition of PLK4 by pyrimidin-2-amine derivatives can disrupt this process, leading to mitotic catastrophe and cell death in cancer cells.[5]

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when overactive, can drive tumor growth. Certain pyrimidin-2-amine derivatives have been developed as EGFR inhibitors, blocking downstream signaling pathways that promote cell proliferation and survival.

The inhibition of these kinases by pyrimidin-2-amine derivatives disrupts critical signaling cascades within cancer cells.

CDK2 Signaling Pathway in Cell Cycle Progression

Caption: CDK2 signaling pathway and the inhibitory action of pyrimidin-2-amine derivatives.

PLK4 Signaling Pathway in Centriole Duplication

Caption: PLK4's role in centriole duplication and its inhibition by pyrimidin-2-amine derivatives.

EGFR Signaling Pathway in Cancer

Caption: EGFR signaling cascade and its inhibition by pyrimidin-2-amine derivatives.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The pyrimidin-2-amine scaffold is also a key feature in a number of compounds exhibiting potent antimicrobial activity against a range of bacteria and fungi.[2]

The antimicrobial mechanisms of pyrimidin-2-amine derivatives can be varied. Some compounds are known to interfere with essential metabolic pathways in microorganisms. For instance, certain derivatives act as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and some amino acids. By blocking DHFR, these compounds effectively starve the microbes of essential building blocks, leading to growth inhibition.

The antimicrobial potency of these derivatives is highly dependent on the nature of the substituents on the pyrimidine ring. For example, the introduction of electron-withdrawing groups can enhance activity against certain bacterial strains.[1]

Structure-Activity Relationship (SAR) Analysis

The biological activity of pyrimidin-2-amine derivatives can be finely tuned by strategic modifications at various positions of the pyrimidine ring. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective drug candidates.

| Position of Substitution | Type of Substituent | Effect on Biological Activity | Target Class | Reference |

| C4 | Aryl groups (e.g., phenyl, pyridyl) | Often crucial for kinase inhibitory activity, forming key interactions in the ATP-binding pocket. | Kinases | [4] |

| Small alkyl groups | Can modulate solubility and pharmacokinetic properties. | Various | [6] | |

| C5 | Halogens (e.g., Br, Cl) | Incorporation of a bromide can enhance PAK1 inhibition and anti-proliferative activity. | Kinases | [7] |

| Small alkyl or alkynyl groups | Can influence selectivity and potency against different kinases. | Kinases | [6] | |

| C6 | Methyl group | Can contribute to favorable interactions within the target's binding site. | Various | [8] |

| N2 (amino group) | Aryl or heteroaryl groups | Essential for hydrogen bonding with the hinge region of kinases. | Kinases | [7] |

| Alkyl chains with terminal amines | Can improve solubility and introduce additional interactions with the target. | Various | [5] |

Experimental Protocols for Biological Evaluation

The evaluation of the biological activity of pyrimidin-2-amine derivatives relies on a suite of well-established in vitro assays. This section provides detailed, step-by-step methodologies for key experiments.

General Experimental Workflow for Biological Activity Screening

Caption: A generalized workflow for the screening and optimization of pyrimidin-2-amine derivatives.

Protocol for Anticancer Activity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrimidin-2-amine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a negative control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol for Antimicrobial Activity Screening: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Pyrimidin-2-amine derivatives

-

Sterile 96-well plates

-

Spectrophotometer or plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of each pyrimidin-2-amine derivative in a suitable solvent (e.g., DMSO).

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate growth medium to obtain a range of concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the diluted microbial suspension to each well of the 96-well plate containing the compound dilutions. Include a positive control (medium with inoculum but no compound) and a negative control (medium only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth. Alternatively, the optical density at 600 nm can be measured using a plate reader.

Protocol for In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of pyrimidin-2-amine derivatives against a specific kinase.

Materials:

-

Purified kinase of interest

-

Kinase-specific substrate (peptide or protein)

-

ATP (adenosine triphosphate)

-

Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

-

Pyrimidin-2-amine derivatives

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Compound Dilution: Prepare serial dilutions of the pyrimidin-2-amine derivatives in the kinase assay buffer.

-

Kinase Reaction Setup: In a 96-well plate, add the kinase and the test compound at various concentrations. Allow for a pre-incubation period (e.g., 10-15 minutes at room temperature) to permit compound binding to the kinase.

-

Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

Detection of Kinase Activity: Stop the kinase reaction and detect the amount of ADP produced using a detection reagent such as the ADP-Glo™ system. This typically involves a two-step process: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the produced ADP into ATP, which is then used to generate a luminescent signal.

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC₅₀ value.

Synthesis of Pyrimidin-2-amine Derivatives: Key Methodologies

The synthesis of a diverse library of pyrimidin-2-amine derivatives is crucial for SAR studies. Several synthetic strategies are employed, with the choice of method depending on the desired substitution pattern.

General Synthesis of 2,4-Disubstituted Pyrimidines

A common route involves the condensation of a 1,3-dicarbonyl compound with guanidine.

Example: Synthesis of 2-Amino-4-phenyl-6-methylpyrimidine

Materials:

-

Benzoylacetone

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Ethanol

Procedure:

-

Dissolve sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

To this solution, add guanidine hydrochloride and stir until dissolved.

-

Add benzoylacetone to the reaction mixture.

-

Reflux the mixture for 4-6 hours.

-

After cooling, pour the reaction mixture into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure product.

Palladium-Catalyzed Cross-Coupling Reactions

For more complex derivatives, modern cross-coupling reactions such as the Suzuki and Buchwald-Hartwig amination reactions are invaluable.

General Protocol for Suzuki Coupling of a Chloropyrimidine:

-

To a reaction vessel, add the chloropyrimidine derivative, the boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

-

Add a suitable solvent system (e.g., a mixture of 1,4-dioxane and water).

-

Degas the mixture and heat under an inert atmosphere (e.g., argon) until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling, perform an aqueous workup and purify the product by column chromatography.

General Protocol for Buchwald-Hartwig Amination:

-

In a glovebox or under an inert atmosphere, combine the aryl halide (or triflate), the amine, a palladium precatalyst, a suitable phosphine ligand, and a base (e.g., sodium tert-butoxide) in a reaction vessel.

-

Add a dry, deoxygenated solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture to the appropriate temperature until the starting material is consumed.

-

After cooling, quench the reaction, perform an aqueous workup, and purify the product by column chromatography.

Conclusion and Future Perspectives

The pyrimidin-2-amine scaffold continues to be a highly fruitful starting point for the discovery of new therapeutic agents. Its versatility in chemical modification allows for the fine-tuning of biological activity against a wide range of targets. The methodologies outlined in this guide provide a solid foundation for researchers to explore the vast chemical space of pyrimidin-2-amine derivatives. Future research will likely focus on the development of more selective and potent inhibitors, including dual-target inhibitors, to address the challenges of drug resistance and to improve therapeutic outcomes. The integration of computational modeling with synthetic chemistry and biological screening will undoubtedly accelerate the discovery of the next generation of pyrimidin-2-amine-based drugs.

References

-

Narwal, S., & Kumar, R. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal, 11(1), 56. [Link]

-

Xue, Y., Mu, S., Sun, P., Sun, Y., Liu, N., Zhang, L., ... & Geng, M. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC medicinal chemistry, 14(10), 1787-1802. [Link]

- Scholz, T. F., & Smith, G. M. (1953). U.S. Patent No. 2,660,579. Washington, DC: U.S.

-

Zayed, M. F., Ahmed, S., Ihmaid, S., & El-Adl, K. (2024). Advances in the Synthesis and SAR of Pyrido[2,3- d] pyrimidine Scaffold. Current Organic Chemistry, 28(1), 2-23. [Link]

- Patel, K., & Shah, A. (2021). WO Patent No. 2021/074138 A1.

-

Korlyukov, A. A., Dorovatovskii, P. V., & Vologzhanina, A. V. (2022). N-(4-Methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)-4-((4-methylpiperazin-1-yl) methyl) benzamide. Molbank, 2022(4), M1461. [Link]

-

Fanta, K., et al. (2021). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. International Journal of Research in Pharmaceutical and Nano Sciences, 10(5), 423-434. [Link]

-

Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-14. [Link]

-

Siddiqui, N. J., et al. (2024). Synthesis, antimicrobial screening and molecular docking study of some new pyrimidin-2-amine derivatives as possible bioactive agents. ResearchGate. [Link]

-

A. Author. (2025). Structures of commercial anticancer drugs containing pyrimidin-2-amine moiety. ResearchGate. [Link]

-

Devesa, I., et al. (2004). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Bioorganic & medicinal chemistry letters, 14(22), 5589-5593. [Link]

-

Natarajan, R., Samy, H. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity-A Review. Medicinal Chemistry, 19(1), 10-30. [Link]

- Scholz, T. F., & Smith, G. M. (1947). U.S. Patent No. 2,416,617. Washington, DC: U.S.

-

Al-Masoudi, N. A., & Al-Soud, Y. A. (2019). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Journal of Global Pharma Technology, 11(5), 1-9. [Link]

-

PubChem. (n.d.). N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide nitrate. National Center for Biotechnology Information. [Link]

-

Al-Khafaji, M. K., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1119561. [Link]

-

Pharmaffiliates. (n.d.). N-(4-Methyl-3-(nitroso(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. [Link]

-

G. A. A. Al-Hawat, et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. [Link]

-

A. Author. (n.d.). Structure activity relationship of the pyrimidine derivatives. ResearchGate. [Link]

-

Nawrot-Modranka, J., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(11), 3183. [Link]

Sources

- 1. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ias.ac.in [ias.ac.in]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Investigating the Therapeutic Targets of 4-(4-Methoxyphenyl)pyrimidin-2-amine

Executive Summary

The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with the ATP-binding site of protein kinases.[1] 4-(4-Methoxyphenyl)pyrimidin-2-amine, a specific derivative of this class, represents a compelling starting point for the discovery of novel therapeutic agents. Its structure is suggestive of a hinge-binding motif, making the human kinome a primary and highly probable source of its therapeutic targets. This guide delineates a strategic, multi-tiered approach to systematically identify and validate the potential molecular targets of this compound, with a primary focus on protein kinases implicated in oncology. We will explore the scientific rationale behind target selection, provide detailed, field-proven experimental protocols for validation, and present a logical workflow for progressing from broad screening to specific cellular activity.

The Scientific Rationale: Why Protein Kinases are the Primary Target Class

Protein kinases are enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[2] Their deregulation is a common driver of diseases like cancer, making them a major class of biological targets for drug development.[2][3] The pyrimidine core is a well-established "hinge-binder," capable of forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element within the ATP-binding pocket.[1] This mimicry of the adenine portion of ATP allows pyrimidine-based molecules to function as competitive inhibitors. Prominent FDA-approved kinase inhibitors, such as Imatinib, are built upon a 2-phenylaminopyrimidine derivative structure, underscoring the scaffold's therapeutic utility.[4]

The structure of this compound is therefore not an arbitrary collection of atoms, but a deliberate architecture poised for kinase inhibition. The 2-amino group is positioned to interact with the kinase hinge, while the 4-(4-methoxyphenyl) substituent projects into the ATP pocket, where its interactions can determine potency and selectivity.

Caption: Fig 1. ATP-Competitive Inhibition Mechanism.

High-Probability Therapeutic Targets & Rationale

Based on extensive data from analogous pyrimidine structures, we can prioritize several kinase families as high-probability targets for this compound.

-

Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication, PLK4 is a critical target in oncology. Overexpression leads to centrosome amplification and genomic instability. Structurally similar aminopyrimidine compounds have been successfully developed as potent PLK4 inhibitors.[5]

-

Aurora Kinases: This family (Aurora A, B, C) plays a pivotal role in mitotic progression. Aurora A kinase, in particular, is frequently overexpressed in tumors and its inhibition can lead to the degradation of oncoproteins like MYC.[6] Pyrimidine-based derivatives have been specifically designed to inhibit Aurora A.[6]

-

PIM Kinases: These serine/threonine kinases (PIM-1, -2, -3) are key regulators of cell survival and proliferation. Their inhibition is a validated strategy in cancer therapy. Pyrido[2,3-d]pyrimidine derivatives have demonstrated potent, nanomolar inhibition of PIM-1 kinase.[7]

-

Cyclin-Dependent Kinases (CDKs): As engines of the cell cycle, CDKs are a classic target in cancer. Numerous 4-anilinopyrimidine derivatives have been patented as CDK inhibitors.[2] Dual inhibition of CDKs and other targets like histone deacetylase (HDAC) is also an emerging strategy for pyrimidine-based compounds.[8]

-

Epidermal Growth Factor Receptor (EGFR): A member of the receptor tyrosine kinase family, EGFR is a well-established oncogene. Pyrimidine pharmacophores are foundational to many anti-EGFR agents used to treat lung and breast cancers.[9]

A Tiered Experimental Workflow for Target Validation

A robust and logical workflow is essential to move from a hypothetical target list to validated therapeutic potential. We propose a three-tiered approach that systematically narrows the focus from broad screening to specific cellular function.

Caption: Fig 2. Tiered Target Validation Workflow.

Tier 1: In Vitro Kinase Profiling

The primary objective is to screen this compound against a large, representative panel of human kinases to identify direct enzymatic inhibition. This unbiased approach provides a global view of the compound's selectivity profile.

Chosen Protocol: ADP-Glo™ Kinase Assay

This is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. It is a robust, high-throughput method ideal for primary screening.[10]

Step-by-Step Methodology: [10]

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. Further dilute these in the appropriate Kinase Buffer to ensure the final DMSO concentration in the assay is ≤1%.

-

Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted compound or vehicle (DMSO control).

-

Enzyme Addition: Add 5 µL of the kinase solution (e.g., recombinant human PLK4, Aurora A) to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of the corresponding substrate/ATP mixture to each well.

-

Incubation: Incubate the plate at 30 °C for 60 minutes. The precise time may need optimization depending on the specific kinase's activity.

-

ADP Detection - Step 1: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP Detection - Step 2: Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP into ATP, which drives a luciferase/luciferin reaction. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence signal using a microplate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control. Plot the inhibition data against the compound concentration (log scale) and fit to a dose-response curve to determine the IC₅₀ value (the concentration required for 50% inhibition).

Table 1: Hypothetical In Vitro Kinase Profiling Results

| Kinase Target | IC₅₀ (nM) | Selectivity Notes |

| PLK4 | 85 | Primary Hit |

| Aurora A | 150 | Secondary Hit |

| PIM-1 | 450 | Moderate Hit |

| CDK2 | 1,200 | Weak Activity |

| SRC | >10,000 | Inactive |

| EGFR | >10,000 | Inactive |

Tier 2: Cellular Target Engagement and Activity Assays

In vitro hits must be validated in a physiological context. These assays determine if the compound can penetrate the cell membrane, engage its target, and inhibit its function within the complex cellular environment.[11][12][13]

Chosen Protocol 1: NanoBRET™ Target Engagement Assay

This assay measures compound binding to a specific protein target in living cells.[12] It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer tracer that competitively binds to the kinase's active site.

Step-by-Step Methodology: [12][14]

-

Cell Preparation: Transiently transfect HEK293 cells with a vector expressing the target kinase (e.g., PLK4) fused to NanoLuc® luciferase.

-

Cell Seeding: Plate the transfected cells into a 96-well, white-bottom assay plate and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in Opti-MEM® I Reduced Serum Medium. Add these dilutions to the appropriate wells.

-

Tracer Addition: Immediately after compound addition, add the NanoBRET™ tracer specific for the kinase target.

-

Substrate Addition & Reading: Add the NanoBRET™ Nano-Glo® Substrate to all wells. Read the plate immediately on a luminometer equipped with two filters to detect donor (450 nm) and acceptor (600 nm) emission.

-

Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). A decrease in the BRET signal indicates that the test compound is displacing the tracer and engaging the target kinase. Plot the data to determine the IC₅₀ for target engagement.

Chosen Protocol 2: Cellular Phosphorylation Assay

This assay quantifies the direct functional output of kinase inhibition by measuring the phosphorylation level of a known downstream substrate.[11][15]

Step-by-Step Methodology: [11][15]

-

Cell Culture & Treatment: Culture a relevant cell line (e.g., a breast cancer cell line overexpressing Aurora A) in a 96-well plate. Treat the cells with serial dilutions of this compound for a defined period (e.g., 2 hours).

-

Cell Lysis: Lyse the cells to release their protein content.

-

Phospho-Substrate Detection: Use a sandwich ELISA, Meso Scale Discovery (MSD), or similar antibody-based detection method.

-

Coat the plate with a capture antibody specific for the total substrate protein (e.g., total MYC).

-

Add the cell lysate and incubate.

-

Add a detection antibody that is specific to the phosphorylated form of the substrate (e.g., anti-phospho-MYC Ser62). This antibody is typically conjugated to an enzyme or fluorophore.

-

-

Signal Quantification: Add the appropriate detection reagent and measure the resulting signal (colorimetric, fluorescent, or chemiluminescent).

-

Data Analysis: Normalize the phospho-substrate signal to the total amount of substrate or total protein. A dose-dependent decrease in the phosphorylation signal indicates cellular inhibition of the target kinase. Calculate the IC₅₀ for functional inhibition.

Tier 3: Phenotypic Confirmation Assays

The final step is to link target inhibition to a desired cellular outcome, such as the inhibition of cancer cell proliferation.

Chosen Protocol: MTT Cell Proliferation Assay

This is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability and proliferation.[10][16] Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product.

Step-by-Step Methodology: [7][10]

-

Cell Seeding: Seed a cancer cell line known to be dependent on a validated target (e.g., MDA-MB-231 breast cancer cells for PLK4) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound. Include vehicle-treated wells as a negative control.

-

Incubation: Incubate the plate for 72 hours at 37 °C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37 °C.

-

Formazan Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Table 2: Hypothetical Cell Proliferation Results

| Cell Line | Known Target Dependence | GI₅₀ (µM) |

| MDA-MB-231 | PLK4 | 0.5 |

| HeLa | Aurora A | 1.2 |

| A549 | PIM-1 | 4.8 |

| Normal (Vero) | - | >50 |

Conclusion and Future Directions

This guide outlines a systematic, evidence-based strategy for identifying and validating the therapeutic targets of this compound. By leveraging the known propensity of the 2-aminopyrimidine scaffold to inhibit protein kinases, we have established a clear investigatory path. The proposed workflow, progressing from broad in vitro screening to specific cellular and phenotypic assays, provides a robust framework for characterizing the compound's mechanism of action and therapeutic potential. Positive results from this workflow would strongly support advancing the compound into more complex studies, including selectivity profiling against a wider range of targets, in vivo xenograft models to assess anti-tumor efficacy, and pharmacokinetic/pharmacodynamic (PK/PD) analysis to evaluate its drug-like properties.[5]

References

-

Profacgen. Cell-based Kinase Assays. Retrieved from Profacgen website. [Link]

-

ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]

-

Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from Reaction Biology website. [Link]

-

INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from INiTS website. [Link]

-

Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Retrieved from Creative Biolabs website. [Link]

-

PubChem. This compound. Retrieved from PubChem database. [Link]

-

National Center for Biotechnology Information (NCBI). (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. PMC. [Link]

-

PubMed. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]

-

Wikipedia. Imatinib. Retrieved from Wikipedia. [Link]

-

PubMed. (2015). Synthesis of New 4-phenylpyrimidine-2(1H)-thiones and Their Potency to Inhibit COX-1 and COX-2. [Link]

-

PubMed. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. [Link]

-

MDPI. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. [Link]

-

ACS Publications. (2026). Discovery of Supra-Bivalent GSK3β Inhibitory Peptides Containing an ATP-Mimetic Amino Acid. Journal of the American Chemical Society. [Link]

-

protocols.io. (2023). In vitro kinase assay. [Link]

-

ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]

-

MDPI. (2022). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. [Link]

-

Royal Society of Chemistry. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. [Link]

-

National Center for Biotechnology Information (NCBI). (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC. [Link]

-

MDPI. (2024). Recent Advances in Pyrimidine-Based Drugs. [Link]

-

National Center for Biotechnology Information (NCBI). (2022). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC. [Link]

-

MDPI. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]

-

National Center for Biotechnology Information (NCBI). (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. [Link]

-

National Center for Biotechnology Information (NCBI). (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PMC. [Link]

-

Royal Society of Chemistry. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. [Link]

-

MDPI. (2022). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Imatinib - Wikipedia [en.wikipedia.org]

- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]